molecular formula C11H15ClN2 B14877662 4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine

4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14877662
M. Wt: 210.70 g/mol
InChI Key: HHFMGYILVGZFJM-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines This compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable pyrrolidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chlorophenyl)pyrrolidine: Similar structure but lacks the methyl group.

    1-Methyl-4-phenylpyrrolidine: Similar structure but lacks the chlorophenyl group.

    4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(2-Chlorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of both the 2-chlorophenyl and methyl groups on the pyrrolidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15ClN2/c1-14-6-9(11(13)7-14)8-4-2-3-5-10(8)12/h2-5,9,11H,6-7,13H2,1H3

InChI Key

HHFMGYILVGZFJM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2Cl

Origin of Product

United States

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